Prucalopridesuccinate impurity 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prucalopride succinate impurity 3 is a degradation product of prucalopride succinate, a selective, high-affinity serotonin (5-HT4) receptor agonist used primarily for the treatment of chronic constipationThis compound is significant in the pharmaceutical industry as it is essential to monitor and control impurities to ensure the safety and efficacy of the drug product .
準備方法
The preparation of prucalopride succinate impurity 3 involves the hydrogenation reduction of prucalopride. The synthetic route typically includes the following steps:
Starting Material: Prucalopride is used as the starting material.
Reaction Conditions: The reaction is carried out in methanol with the addition of 10% palladium on charcoal as a catalyst and sodium hydroxide. The reaction mixture is subjected to atmospheric hydrogenation at a temperature range of 10-30°C for three days.
化学反応の分析
Prucalopride succinate impurity 3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation in the presence of catalysts like palladium on charcoal.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium hydroxide or other nucleophiles.
科学的研究の応用
Prucalopride succinate impurity 3 has several scientific research applications:
Pharmaceutical Analysis: It is used in the development and validation of analytical methods for the quantification of prucalopride succinate in pharmaceutical formulations.
Quality Control: Monitoring the levels of this impurity is crucial in the quality control of prucalopride succinate to ensure the safety and efficacy of the drug product.
Toxicological Studies: It is studied to understand the potential toxicological effects of impurities in pharmaceutical products.
Chemical Research: The compound is used in research to study the degradation pathways and stability of prucalopride succinate.
作用機序
Prucalopride succinate impurity 3, being a degradation product, does not have a direct mechanism of action like prucalopride. prucalopride itself acts as a selective, high-affinity 5-HT4 receptor agonist. It promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility .
類似化合物との比較
Prucalopride succinate impurity 3 can be compared with other similar compounds such as:
Desmethyl Prucalopride: This compound lacks a methyl group compared to prucalopride.
Prucalopride Acetamide Impurity: This impurity has an acetamido group instead of an amino group.
Prucalopride N-Oxide: This compound has an additional oxygen atom compared to prucalopride.
Prucalopride succinate impurity 3 is unique due to its specific structure and formation pathway, which is crucial for understanding the stability and degradation of prucalopride succinate.
生物活性
Prucalopride succinate, a selective serotonin receptor agonist, is primarily used in the treatment of chronic constipation. However, its impurities, including Prucalopridesuccinate impurity 3, have garnered attention due to their potential biological activities and effects on pharmacokinetics and pharmacodynamics. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and analytical data.
Overview of Prucalopride and Its Impurities
Prucalopride functions as a 5-HT4 receptor agonist, enhancing gastrointestinal motility by stimulating enterokinetic activity. The compound is particularly effective in patients with chronic idiopathic constipation who do not respond adequately to laxatives . The presence of impurities like this compound can influence the overall efficacy and safety profile of the drug.
Pharmacokinetics
The pharmacokinetic properties of prucalopride have been extensively studied, indicating rapid absorption and significant bioavailability across various species. In humans, approximately 60-65% of prucalopride is excreted unchanged in urine . This characteristic is crucial for understanding how impurities like this compound may behave in biological systems.
Analytical Methods for Detection
Accurate quantification of prucalopride succinate and its impurities is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) methods have been developed to analyze these compounds effectively. For instance, a validated HPLC-UV method demonstrated reliable quantification in human plasma with a detection limit suitable for therapeutic monitoring .
Efficacy in Clinical Trials
Clinical trials have shown that prucalopride significantly increases bowel movement frequency and improves symptoms in patients with chronic constipation. While specific data on this compound is sparse, understanding its role within the context of prucalopride's overall efficacy is vital. Notably, the therapeutic effects observed in patients may be influenced by the presence and concentration of such impurities .
Toxicological Studies
Toxicological assessments have indicated that prucalopride has a favorable safety profile; however, impurities could potentially alter this profile. Studies have reported ocular changes and hormonal effects at high doses in animal models . Understanding the toxicological implications of this compound requires further investigation.
Data Summary Table
Parameter | Prucalopride | Impurity 3 |
---|---|---|
Mechanism | 5-HT4 Agonist | Potentially similar |
Bioavailability | ~60-65% unchanged | Unknown |
Absorption (Tmax) | 1-2 hours | Unknown |
Excretion | Urine | Unknown |
Toxicological Effects | Minimal | Requires further study |
特性
CAS番号 |
2250243-46-8 |
---|---|
分子式 |
C23H24Cl2N4O4 |
分子量 |
491.4 g/mol |
IUPAC名 |
4-amino-N-[1-(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)piperidin-4-yl]-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C23H24Cl2N4O4/c24-16-9-14(20-12(18(16)26)3-7-32-20)22(30)28-11-1-5-29(6-2-11)23(31)15-10-17(25)19(27)13-4-8-33-21(13)15/h9-11H,1-8,26-27H2,(H,28,30) |
InChIキー |
NXZHWEWABQPONY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)C(=O)C4=CC(=C(C5=C4OCC5)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。